Disodium adenosine 5'-phosphate
Description
Disodium adenosine 5'-phosphate (adenosine 5'-monophosphate disodium salt, AMP·Na₂) is a nucleotide derivative critical to adenosine triphosphate (ATP) metabolism. As a monophosphate ester of adenosine, it serves as an intermediate in ATP synthesis and degradation, playing roles in energy transfer, cellular signaling, and enzymatic regulation . AMP·Na₂ is stabilized in its disodium salt form, enhancing solubility for experimental and therapeutic applications. Studies highlight its involvement in DNA repair, cell cycle modulation, and metabolic pathways, particularly under conditions of energy depletion . Its stability under controlled storage (-20°C in powder form, -80°C in solution) makes it a reliable reagent for biochemical research .
Properties
IUPAC Name |
disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXLVXZRPRRCRP-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
There are two primary methods for preparing disodium adenosine 5’-phosphate: enzymatic synthesis and chemical synthesis .
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Enzymatic Synthesis
Step 1: Prepare a reaction mixture containing nicotinamide adenine dinucleotide or a suitable precursor, the appropriate enzyme (e.g., nicotinamide adenine dinucleotidease or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions.
Step 2: Incubate the reaction mixture at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C, for a specified duration.
Step 3: Monitor the progress of the reaction using analytical methods like thin-layer chromatography or high-performance liquid chromatography.
Step 4: Once the desired conversion is achieved, stop the reaction by heat inactivation or by adding a denaturing agent.
Step 5: Purify the product using techniques like ion-exchange chromatography or preparative high-performance liquid chromatography.
Step 6: Convert the purified disodium adenosine 5’-phosphate to the disodium salt form by adjusting the pH and adding sodium hydroxide or sodium bicarbonate.
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Chemical Synthesis
Step 1: Set up a reaction mixture containing the appropriate precursors, such as adenosine monophosphate, in the desired solvent system.
Step 2: Add coupling reagents and catalysts, if necessary, to facilitate the formation of the desired bonds.
Step 3: Adjust the pH and temperature according to the reaction requirements and allow the reaction to proceed for the specified duration.
Step 4: Monitor the progress of the reaction using analytical techniques like thin-layer chromatography or high-performance liquid chromatography.
Step 5: Quench the reaction and isolate the disodium adenosine 5’-phosphate product using appropriate purification techniques, such as column chromatography or crystallization.
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis and Depurination
In acidic conditions (pH < 1.5), AMPNa₂ undergoes depurination via protonation of the adenine moiety. The mechanism involves:
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N7 protonation of adenine, forming a monoprotonated intermediate .
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Cleavage of the N-glycosidic bond between ribose and adenine, yielding ribose and adenine .
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Subsequent hydrolysis of ribose produces furfural derivatives, while adenine remains stable .
Key Evidence :
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IR Spectroscopy : Loss of the phosphate ester band at 978 cm⁻¹ confirms P–O bond cleavage .
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LC-MS : Detected adenine (C₅H₅N₅⁺, m/z 136.1) and ribose fragments (m/z 133.1) .
Base-Catalyzed Hydrolysis
Under alkaline conditions (pH > 10), AMPNa₂ undergoes phosphate ester cleavage via a Bₚ2 mechanism (analogous to Sₙ2):
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Hydroxide ion (OH⁻ ) attacks the phosphorus center, displacing adenosine .
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Products include inorganic phosphate (Na₂PO₄H) and deprotonated adenosine .
Kinetic Data :
| pH | Observed Rate Constant (kₒbₛ, s⁻¹) |
|---|---|
| 11.0 | 2.1 × 10⁻⁶ |
| 12.0 | 5.8 × 10⁻⁶ |
| 13.0 | 1.4 × 10⁻⁵ |
The linear increase in kₒbₛ with [OH⁻] confirms base-catalyzed nucleophilic substitution .
Structural and Spectroscopic Insights
IR Absorption Bands :
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3424 | Hydroxyl group (ribose) |
| 1649 | Adenine ring vibrations |
| 1093 | Phosphate (P–O stretching) |
| 978 | Ribose-phosphate skeletal motion |
Loss of the 978 cm⁻¹ band in acidic hydrolysates confirms phosphate ester cleavage .
Comparative Reaction Pathways
| Condition | Mechanism | Primary Products |
|---|---|---|
| Acidic | Depurination + P–O cleavage | Adenine, ribose, Na₂PO₄H |
| Alkaline | Bₚ2 nucleophilic substitution | Deprotonated adenosine, Na₂PO₄H |
Stability and Degradation
Scientific Research Applications
Biochemical Research Applications
Energy Metabolism
Disodium adenosine 5'-phosphate is integral to cellular energy metabolism. It serves as a substrate for several enzymes, including AMP deaminase and 5'-nucleotidase. These enzymes are involved in the conversion of AMP to other nucleotides and in regulating the energy status of cells, which is essential for understanding metabolic pathways and energy homeostasis .
AMP-Activated Protein Kinase (AMPK) Activation
AMP acts as an important activator of AMPK, a key regulator of cellular energy balance. When cellular energy levels are low, AMP levels increase, activating AMPK to promote catabolic processes that generate ATP while inhibiting anabolic processes that consume ATP. This mechanism has implications for metabolic disorders such as obesity and diabetes .
Pharmaceutical Applications
Therapeutic Uses
this compound has been investigated for its therapeutic potential in various conditions:
- Cardiovascular Health : It has been studied for its vasodilatory effects, which can improve blood flow and reduce blood pressure .
- Neuropathic Pain : Research indicates that AMP may have analgesic properties beneficial for treating conditions like post-herpetic neuralgia .
- Dermatological Applications : In cosmetic formulations, AMP is used for skin rejuvenation due to its ability to enhance cellular metabolism and promote healing processes .
Dermatological Applications
Skin Rejuvenation
In dermatology, this compound is utilized for its skin-rejuvenating properties. It promotes cell proliferation and collagen synthesis, making it a valuable ingredient in anti-aging products. Studies have shown that topical application can enhance skin hydration and elasticity .
Anti-inflammatory Effects
AMP has demonstrated anti-inflammatory properties, making it useful in formulations aimed at reducing skin irritation and promoting wound healing. Its role as a vasodilator aids in improving circulation to the affected areas, facilitating recovery .
Case Studies and Research Findings
Mechanism of Action
Disodium adenosine 5’-phosphate exerts its effects through its conversion into adenosine triphosphate by adenosine triphosphate synthases . It affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 . Upon its conversion to adenosine by ecto-adenosine diphosphatases, platelet activation is inhibited via adenosine receptors .
Comparison with Similar Compounds
Adenosine 3',5'-Cyclic Monophosphate (cAMP)
- Structure: cAMP features a cyclic ester bond between the 3'- and 5'-hydroxyl groups of ribose, unlike AMP·Na₂’s linear 5'-monophosphate structure .
- Function : cAMP acts as a secondary messenger in signal transduction (e.g., hormone responses), regulated by phosphodiesterases that hydrolyze it to 5'-AMP . AMP·Na₂ lacks this signaling role but contributes to cAMP recycling.
- Enzymatic Regulation : cAMP levels are tightly controlled by phosphodiesterases (inhibited by methylxanthines) and adenylate cyclases, whereas AMP·Na₂ is metabolized via kinases or phosphatases in ATP pathways .
Adenosine 5'-Triphosphate (ATP) and Adenosine 5'-Diphosphate (ADP)
- Phosphate Groups : ATP (three phosphates) and ADP (two phosphates) store and transfer energy via high-energy phosphoanhydride bonds, unlike AMP·Na₂’s single phosphate .
- Bioenergetic Role : ATP is the primary energy currency in cells; AMP·Na₂ accumulates during ATP hydrolysis (e.g., during metabolic stress) .
- Applications: ATP is utilized in drug delivery systems (e.g., calcium phosphate nanoparticles) due to its chelating properties , while AMP·Na₂ is used to study metabolic flux and nucleotide salvage pathways .
Guanosine and Uridine Phosphates
- Nucleobase Specificity: Guanosine 5'-triphosphate (GTP) and uridine 5'-diphosphate (UDP) differ in nucleobase (guanine/uracil vs. adenine), altering their roles. For example, UDP-glucuronic acid is critical for detoxification via glucuronidation .
- Metabolic Pathways : AMP·Na₂-specific pathways (e.g., AMP-activated protein kinase) contrast with GTP’s role in signaling or UTP’s involvement in glycogen synthesis .
Comparative Biochemical Properties
Biological Activity
Disodium adenosine 5'-phosphate (also known as disodium ATP or disodium adenosine triphosphate) is a nucleotide that plays a critical role in cellular metabolism and signaling. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a disodium salt of adenosine triphosphate (ATP), which consists of three phosphate groups, the sugar ribose, and the nitrogenous base adenine. The presence of two sodium ions enhances its solubility in aqueous solutions, making it suitable for various biological applications.
Biological Functions
- Energy Transfer : ATP is widely recognized as the primary energy currency in cells. It provides energy for various biochemical processes, including muscle contraction, protein synthesis, and cellular signaling.
- Cell Signaling : ATP acts as a signaling molecule in purinergic signaling pathways. It interacts with purinergic receptors on cell surfaces, influencing processes such as neurotransmission, inflammation, and immune responses .
- Immune Modulation : Research indicates that this compound can enhance immune functions. It has been shown to reverse malnutrition-induced immunosuppression and improve T-cell maturation and function . Studies suggest that dietary nucleotides like ATP can normalize immune responses in individuals with compromised immunity .
This compound exerts its effects through several mechanisms:
- Activation of Protein Kinases : ATP activates various protein kinases, including AMP-activated protein kinase (AMPK), which plays a vital role in energy homeostasis and metabolic regulation .
- Modulation of Ion Channels : ATP can influence the activity of ion channels, affecting cellular excitability and neurotransmitter release .
- Cytokine Production : It promotes the release of pro-inflammatory cytokines, enhancing the immune response against pathogens .
Toxicity Studies
A subchronic toxicity study involving rats administered disodium ATP at varying doses (0, 500, 1000, and 2000 mg/kg) for 90 days revealed no significant adverse effects on blood chemistry or hematology. This suggests a favorable safety profile for disodium ATP when used within specified limits .
Clinical Applications
This compound has been explored for its therapeutic potential in various clinical settings:
- Cardiovascular Health : Studies indicate that ATP supplementation can improve blood flow and muscle contraction efficiency, particularly in patients with cardiovascular diseases .
- Respiratory Conditions : Research has demonstrated that inhalation of disodium ATP can provoke cough reflexes in patients with chronic cough conditions, indicating its potential as a diagnostic tool or therapeutic agent .
Case Studies
- Immune Function Enhancement : A study showed that infants fed nucleotide-supplemented formulas exhibited improved immune responses compared to those on standard formulas. The addition of dietary nucleotides like disodium ATP normalized both humoral and cellular immune responses .
- Cancer Therapy : A randomized clinical trial assessed the efficacy of ATP supplementation in patients with advanced non-small-cell lung cancer. While results varied, some patients reported improved quality of life and reduced symptoms .
Q & A
Q. What are the recommended storage and handling protocols for disodium adenosine 5'-phosphate to maintain stability in experimental settings?
this compound should be stored under nitrogen at low temperatures to prevent degradation. Powdered forms are stable at -20°C for up to 2 years, while solutions in solvents like DMSO (1 mg/mL) should be stored at -80°C for 1 year. Avoid repeated freeze-thaw cycles to preserve structural integrity .
Q. Which analytical methods are suitable for quantifying this compound in biological matrices?
Hydrophilic interaction liquid chromatography (HILIC) coupled with LC-MS is effective for separating and quantifying nucleotides like ADP and ATP, minimizing interference from hydrophilic metabolites . Reverse-phase HPLC with UV detection is another validated method for simultaneous analysis of adenosine phosphates in human blood, with optimized mobile phases (e.g., potassium phosphate buffer and methanol) ensuring resolution of ATP, ADP, and AMP .
Q. How does this compound influence ATP-dependent metabolic pathways in cellular models?
As an intermediate in ATP metabolism, it modulates AMP-activated protein kinase (AMPK), enhancing insulin sensitivity and glucose metabolism in skeletal muscle. Experimental protocols often use concentrations of 1–10 mM in cell culture media to study energy-sensing pathways .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity of this compound across different cell lines?
Variations in cell-specific receptor expression (e.g., P2X purinergic receptors) and metabolic states can alter responses. Standardize assays by pre-equilibrating cells in nucleotide-free media and include controls for ectonucleotidase activity, which degrades extracellular ATP/ADP. Parallel quantification of intracellular AMP/ATP ratios via LC-MS can contextualize observed effects .
Q. What experimental design considerations are critical when synthesizing pH-responsive drug carriers using this compound?
When fabricating amorphous calcium phosphate (ACP) nanoparticles, use ATP disodium salt as both a phosphorus source and stabilizer. Sonochemical or microwave-assisted methods in water-ethylene glycol solvents yield stable, porous nanospheres (10–50 nm). Monitor drug release kinetics at pH 5.0 (simulating tumor microenvironments) vs. pH 7.4, and validate biocompatibility via cytotoxicity assays (e.g., MTT) .
Q. How can spectral interference be minimized when quantifying this compound in complex biological samples using NMR or FTIR?
For ³¹P-NMR, employ proton decoupling and external standards (e.g., creatine phosphate) to distinguish overlapping phosphate peaks. In FTIR, baseline correction and second-derivative analysis of the 900–1300 cm⁻¹ region (P-O-C/P=O stretches) improve specificity for adenosine phosphates .
Q. What strategies address stability challenges in long-term studies of this compound in aqueous solutions?
Buffered solutions (e.g., 20 mM Tris-HCl, pH 7.4) with 2 mM Mg²⁺ reduce hydrolysis. For multi-day assays, aliquot samples and store at -80°C. Monitor degradation via periodic HPLC analysis, with acceptance criteria set at <5% ADP-to-AMP conversion .
Data Contradiction Analysis
Q. Why do studies report conflicting stability profiles for ACP nanoparticles synthesized with this compound?
Stability discrepancies arise from synthesis variables: microwave-assisted methods (e.g., 180°C, 10 min) produce ACP nanospheres stable in PBS for >150 hours, while sonochemical methods may yield less robust structures. Characterize crystallinity via XRD and confirm amorphous phases to ensure comparability .
Q. How should researchers interpret contradictory findings on AMPK activation by this compound in muscle vs. hepatic cells?
Tissue-specific isoform expression (e.g., AMPKα2 in muscle vs. AMPKα1 in liver) and differential substrate affinities (Kₐ for AMP: 10–100 μM) influence outcomes. Use isoform-specific inhibitors (e.g., Compound C) and siRNA knockdown to isolate mechanisms .
Methodological Tables
Table 1: Key Analytical Parameters for this compound Quantification
| Method | Mobile Phase/Column | Detection | Sensitivity (LOD) | Reference |
|---|---|---|---|---|
| HILIC-LC-MS | Acetonitrile/ammonium acetate | MS/MS | 0.1 μM | |
| RP-HPLC-UV | KH₂PO₄ (pH 6.0)/methanol | UV 254 nm | 0.5 μM |
Table 2: Stability of ACP Nanoparticles Under Synthesis Conditions
| Synthesis Method | Stabilizer | Stability (PBS, pH 7.4) | Crystallinity (XRD) | Reference |
|---|---|---|---|---|
| Microwave | ATP disodium | >150 hours | Amorphous | |
| Sonochemical | ATP disodium | 72 hours | Partial crystallinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
